molecular formula C17H22ClN5 B5507222 4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine

4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B5507222
M. Wt: 331.8 g/mol
InChI Key: NLDDPPFUBNNSLV-UHFFFAOYSA-N
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Description

4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloro group, a piperidinyl group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-(piperidin-1-yl)-1,3,5-triazine with 4-isopropylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and acids or bases for hydrolysis. The reaction conditions, such as temperature, solvent, and reaction time, are chosen based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, substitution reactions may yield derivatives with different substituents, while oxidation or reduction reactions may lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine has various applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It may have applications in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine is unique due to its specific combination of substituents and the triazine core. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-6-piperidin-1-yl-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5/c1-12(2)13-6-8-14(9-7-13)19-16-20-15(18)21-17(22-16)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDPPFUBNNSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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